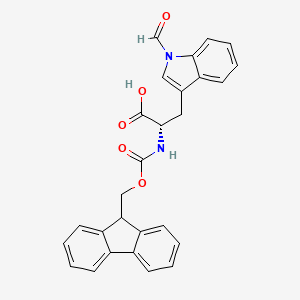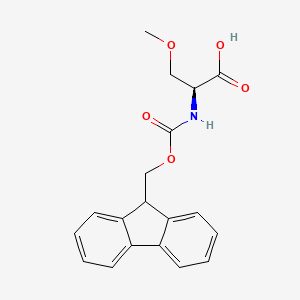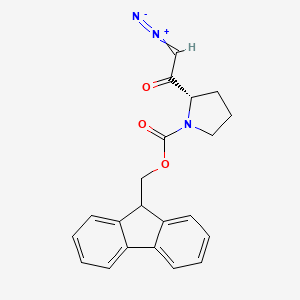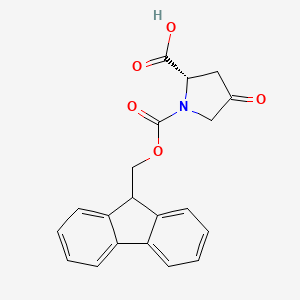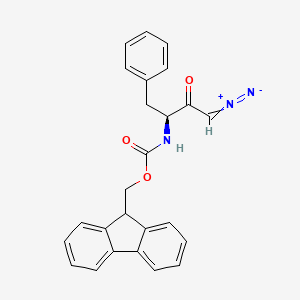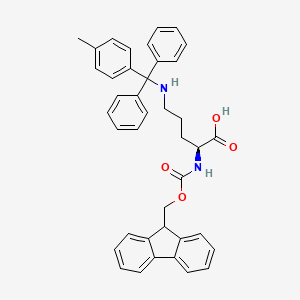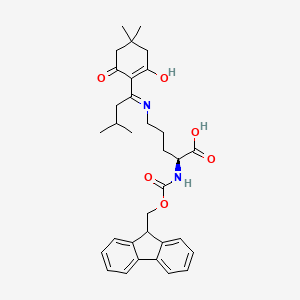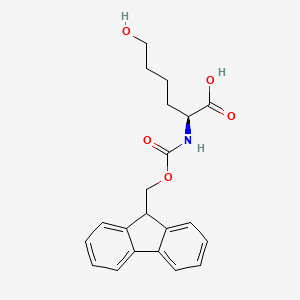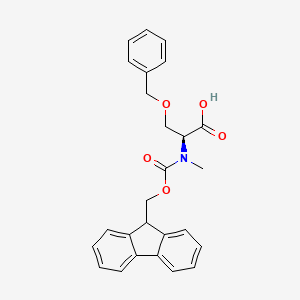
(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2,5-dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, is a chemical with the CAS number 125697-63-4 . It is used in the field of pharmaceuticals and chemical research .
Molecular Structure Analysis
The molecular formula of this compound is C25H26N2O6 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.39±0.1 g/cm3 . The pKa is predicted to be 9.96±0.46 .Applications De Recherche Scientifique
Biochemistry
Fmoc-Glu(OSu)-OtBu is a derivative of glutamic acid, which is one of the 20 standard amino acids used in the synthesis of proteins . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis (SPPS), including the production of very complex and large peptides .
Peptide Synthesis
In the field of peptide synthesis, Fmoc-Glu(OSu)-OtBu can be used in the production of various peptides. The Fmoc group is acid-labile and can be removed under mild conditions, which is an essential step in peptide synthesis .
Protein Engineering
Fmoc-Glu(OSu)-OtBu can also be used in protein engineering for the synthesis of modified proteins. This can be useful in the study of protein structure and function, as well as in the development of new therapeutic agents .
Pharmaceutical Research
In pharmaceutical research, Fmoc-Glu(OSu)-OtBu can be used in the synthesis of peptide-based drugs. Many peptide drugs are synthesized using Fmoc-protected amino acids .
Chemical Synthesis
Fmoc-Glu(OSu)-OtBu is used in chemical synthesis, particularly in the synthesis of complex organic molecules. The Fmoc group is often used as a protective group in organic synthesis, as it can be removed under relatively mild conditions .
Material Science
In the field of material science, Fmoc-protected amino acids like Fmoc-Glu(OSu)-OtBu can be used in the synthesis of bio-inspired materials. These materials can have a wide range of applications, from drug delivery systems to tissue engineering .
Nanotechnology
Fmoc-Glu(OSu)-OtBu can also be used in nanotechnology, particularly in the synthesis of peptide-based nanostructures. These nanostructures can be used in various applications, including drug delivery, biosensing, and bioimaging .
Environmental Science
In environmental science, Fmoc-protected amino acids can be used in the development of biosensors for environmental monitoring. These biosensors can detect various environmental pollutants and help in their mitigation .
Biochemical Reagents
Fmoc-Glu(OSu)-OtBu is used as a biochemical reagent in various laboratory procedures . It’s a key component in the synthesis of complex organic molecules, and its properties make it a valuable tool in the field of biochemistry .
Supramolecular Gels
Fmoc-protected amino acids like Fmoc-Glu(OSu)-OtBu can be used in the creation of supramolecular gels . These gels have potential applications in various fields, including drug delivery and tissue engineering .
Quasi-Orthogonally-Protected Glu Derivative
Fmoc-Glu(OSu)-OtBu can be used as a quasi-orthogonally-protected Glu derivative . This makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Propriétés
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOCLGOABQUJM-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

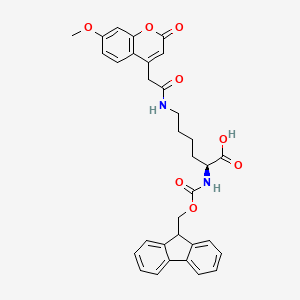

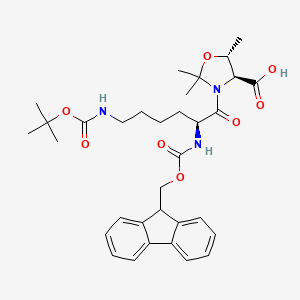
![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)

